(2S)-2-[2-(Benzyloxy)ethyl]oxirane
Description
Significance of Oxiranes as Versatile Chiral Building Blocks in Asymmetric Synthesis
Oxiranes, also known as epoxides, are three-membered cyclic ethers that possess a strained ring, making them susceptible to ring-opening reactions with a wide variety of nucleophiles. This inherent reactivity, coupled with the ability to introduce chirality, has established epoxides as highly versatile intermediates in asymmetric synthesis. The asymmetric ring-opening (ARO) of epoxides provides a powerful method for the enantioselective creation of two adjacent stereocenters. mdpi.com This transformation can be achieved through the desymmetrization of meso-epoxides or the kinetic resolution of racemic epoxides, often catalyzed by chiral metal-salen complexes or organocatalysts. mdpi.comacs.org
The development of methods like the Sharpless asymmetric epoxidation has made chiral 2,3-epoxy alcohols readily accessible with high enantiomeric purity. nih.gov The versatility of these chiral epoxides is further enhanced by the array of chemical transformations they can undergo. These include regio- and stereoselective ring-opening, oxidation, and reduction, making them valuable precursors for the synthesis of complex and biologically active molecules. nih.gov The ability to control the stereochemistry at two contiguous carbon atoms during the ring-opening process is a key feature that underscores the importance of chiral epoxides in the construction of enantiomerically pure pharmaceuticals and natural products. mdpi.com
The Role of (2S)-2-[2-(Benzyloxy)ethyl]oxirane in Contemporary Organic Synthesis
This compound is a specific chiral epoxide that has found utility as a building block in organic synthesis. Its structure incorporates a chiral epoxide ring and a benzyloxyethyl side chain. The benzyl (B1604629) group serves as a common protecting group for alcohols, which can be removed under various conditions, adding to the synthetic flexibility of the molecule. This compound is a valuable intermediate for the synthesis of more complex chiral molecules. For instance, it can be used in ring-opening polymerization to create polymers with varied chemical structures and properties. biosynth.com The presence of the chiral epoxide allows for stereoselective reactions, a crucial aspect of modern synthetic chemistry. biosynth.com
Research Scope and Objectives in the Investigation of this compound
The investigation into this compound and related chiral epoxides is driven by the continuous demand for efficient and selective synthetic methodologies. Research in this area often focuses on several key objectives. One primary goal is the development of novel catalytic systems that can effect the asymmetric ring-opening of such epoxides with a broad range of nucleophiles, high enantioselectivity, and under mild reaction conditions. mdpi.comresearchgate.net
Furthermore, there is a significant interest in expanding the application of these chiral building blocks to the total synthesis of complex natural products and medicinally important compounds. nih.gov For example, the development of new monomers for ring-opening polymerization, such as those derived from this compound, is an active area of research aimed at producing polymers with tailored properties. biosynth.comrsc.org The exploration of new synthetic routes to access these chiral epoxides and their derivatives also remains a pertinent research objective. orgsyn.org Ultimately, the overarching goal is to harness the unique reactivity and stereochemistry of compounds like this compound to enable the streamlined and stereocontrolled synthesis of valuable molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-phenylmethoxyethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEINLJFNLBGTR-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426058 | |
| Record name | CMLDBU00003549 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85960-55-0 | |
| Record name | (2S)-2-[2-(Phenylmethoxy)ethyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85960-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CMLDBU00003549 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[2-(phenylmethoxy)ethyl]-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Enantioselective Synthesis Methodologies for 2s 2 2 Benzyloxy Ethyl Oxirane
Chiral Pool Approaches to (2S)-2-[2-(Benzyloxy)ethyl]oxirane
Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to impart chirality to the target molecule. wikipedia.orgresearchgate.net This strategy leverages the existing stereocenters of molecules like amino acids and hydroxy acids to efficiently construct complex chiral structures.
Synthesis from (S)-Aspartic Acid and Related Chiral Precursors
(S)-Aspartic acid, a naturally occurring amino acid, serves as a common and inexpensive starting material for the synthesis of various chiral compounds. The synthetic route to the related (R)-enantiomer from (S)-aspartic acid has been described, and a similar strategy can be envisioned for the (S)-oxirane. The general approach involves the transformation of the amino and carboxylic acid functionalities of aspartic acid into the required alcohol and leaving group functionalities to facilitate the eventual formation of the oxirane ring.
A plausible synthetic sequence would begin with the protection of the amino group of (S)-aspartic acid, often as an N-benzyloxycarbonyl (Z) derivative. google.com The two carboxylic acid groups are then selectively reduced. For instance, the α-carboxylic acid can be reduced to a primary alcohol, which is then converted into the benzyloxyethyl side chain. The β-carboxylic acid is transformed into a functional group that will ultimately form the epoxide. This typically involves reduction to an alcohol, conversion to a good leaving group (like a tosylate or halide), and subsequent intramolecular cyclization.
While a detailed procedure for the direct synthesis of the (S)-enantiomer from (S)-aspartic acid is not prominently detailed in readily available literature, the established routes to the (R)-enantiomer confirm the viability of this chiral pool precursor.
Derivation from Other Optically Active Starting Materials
Beyond aspartic acid, other chiral building blocks have been employed for the synthesis of related chiral epoxides. (S)-Malic acid, another C4 hydroxy acid, is a particularly suitable precursor. researchgate.net Its inherent stereochemistry and functional groups (one hydroxyl and two carboxyl groups) can be strategically manipulated to form the desired oxirane.
A typical synthesis from (S)-malic acid would involve:
Protection and Reduction: Selective protection of the hydroxyl group and one of the carboxyl groups, followed by the reduction of the unprotected carboxyl group to a primary alcohol.
Chain Elongation and Functionalization: The alcohol can be converted to the benzyloxyethyl moiety. The other carboxyl group is then manipulated to set up the epoxide formation.
Epoxide Formation: This is usually achieved by converting the hydroxyl group of the original malic acid into a leaving group and then inducing an intramolecular nucleophilic substitution.
Advanced Methodologies for Highly Enantioenriched this compound
The pursuit of highly enantioenriched this compound has led to the development and refinement of several sophisticated synthetic strategies. These methods primarily revolve around two core principles: the asymmetric epoxidation of a prochiral olefin precursor and the kinetic resolution of a racemic epoxide mixture.
Strategies for High Enantiomeric Excess and Yield
Achieving both high enantiomeric excess (ee) and chemical yield is the primary goal in the asymmetric synthesis of this compound. Key strategies employed to meet these criteria include catalyst-controlled asymmetric epoxidation and enzymatic or chemo-catalytic kinetic resolution.
Asymmetric Epoxidation:
The direct enantioselective epoxidation of the prochiral alkene, 4-benzyloxy-1-butene (B1313105), is a prominent strategy. This transformation is often accomplished using chiral catalysts that can effectively differentiate between the two enantiotopic faces of the double bond.
One of the most powerful methods for the asymmetric epoxidation of unfunctionalized olefins is the Jacobsen-Katsuki epoxidation . This reaction utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (NaOCl). The salen ligand, derived from a chiral 1,2-diamine, creates a chiral environment around the manganese center, which directs the oxygen atom transfer to one face of the alkene. The degree of enantioselectivity is influenced by factors such as the specific structure of the salen ligand, the reaction temperature, and the nature of any axial donor ligands. For the synthesis of this compound, the use of an (R,R)-salen-Mn catalyst would be expected to favor the formation of the (S)-epoxide. While specific data for the epoxidation of 4-benzyloxy-1-butene using this method is not extensively detailed in readily available literature, the Jacobsen-Katsuki epoxidation is known to provide high enantioselectivities (often >90% ee) for a variety of cis-disubstituted and terminal alkenes. wikipedia.orgorganic-chemistry.org
The Sharpless asymmetric epoxidation , while highly effective for allylic alcohols, is not directly applicable to the unfunctionalized olefin 4-benzyloxy-1-butene. wikipedia.org This highlights the importance of selecting the appropriate catalytic system based on the substrate's functional groups.
Hydrolytic Kinetic Resolution (HKR):
An alternative and highly effective strategy is the hydrolytic kinetic resolution of racemic 2-[2-(Benzyloxy)ethyl]oxirane. This method employs a chiral catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enriched. The Jacobsen group has developed a highly efficient HKR methodology using chiral (salen)Co(III) complexes. nih.govresearchgate.netunipd.it
In this process, the racemic epoxide is treated with a substoichiometric amount of water in the presence of a catalytic amount of a chiral (salen)Co(III) complex. One enantiomer of the epoxide reacts preferentially with water to form the corresponding 1,2-diol, while the desired, less reactive enantiomer remains. This method is renowned for its broad substrate scope and the exceptional enantiomeric excesses that can be achieved for the recovered epoxide, often exceeding 99% ee. nih.govresearchgate.netunipd.it The corresponding diol is also produced in high enantiomeric purity. For the preparation of this compound, the use of an (S,S)-(salen)Co catalyst would selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-epoxide.
The following table summarizes the potential application of these advanced methodologies for the synthesis of this compound:
| Methodology | Catalyst/Reagent | Substrate | Expected Product | Potential ee (%) | Potential Yield (%) |
| Jacobsen-Katsuki Epoxidation | (R,R)-salen-Mn(III) complex, NaOCl | 4-Benzyloxy-1-butene | This compound | >90 | Variable |
| Hydrolytic Kinetic Resolution | (S,S)-salen-Co(III) complex, H₂O | (±)-2-[2-(Benzyloxy)ethyl]oxirane | This compound | >99 | <50 (for the epoxide) |
Note: The data in this table is based on the general effectiveness of these methodologies for similar substrates, as specific detailed research findings for this compound were not prominently available in the searched literature.
Practical and Scalable Synthetic Approaches
For a synthetic method to be truly valuable, it must be both practical for laboratory use and scalable for potential industrial applications. Both the Jacobsen-Katsuki epoxidation and the hydrolytic kinetic resolution have features that lend themselves to larger-scale synthesis.
The Jacobsen-Katsuki epoxidation utilizes a catalyst that, in many cases, can be used in low loadings (typically 1-10 mol%). wikipedia.org The starting materials, including the components of the salen ligand and the manganese salts, are relatively inexpensive and commercially available. The use of bleach as the terminal oxidant is also economically favorable. However, challenges in scalability can arise from the need for careful control of reaction conditions to maintain high enantioselectivity and the potential for catalyst deactivation.
The hydrolytic kinetic resolution employing (salen)Co catalysts is also highly practical and scalable. nih.govresearchgate.netunipd.it The catalysts are robust and can often be recycled, which is a significant advantage for large-scale production. The reaction conditions are generally mild, and the use of water as a reagent is both environmentally benign and cost-effective. A key consideration for the scalability of any kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%. However, the exceptional enantiopurity of the recovered epoxide often justifies this limitation, and the chiral diol byproduct can also be a valuable compound.
Reactivity and Stereocontrol in Transformations of 2s 2 2 Benzyloxy Ethyl Oxirane
Stereoselective Ring-Opening Reactions of the Oxirane Moiety
The high ring strain of the oxirane (epoxide) in (2S)-2-[2-(Benzyloxy)ethyl]oxirane makes it susceptible to ring-opening reactions by a variety of reagents. These reactions are often highly stereoselective and regioselective, providing a reliable method for introducing new functional groups with defined stereochemistry.
Nucleophilic attack is the most common mode of reaction for epoxides. The reaction proceeds via an S_N2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new carbon-nucleophile bond and a hydroxyl group.
In the case of this compound, which is a 1,2-disubstituted epoxide, nucleophilic attack can theoretically occur at either C1 or C2 of the oxirane ring. Under neutral or basic conditions with strong nucleophiles, the reaction is primarily governed by sterics. chemistrysteps.comyoutube.com The nucleophile preferentially attacks the less sterically hindered carbon atom (the terminal C1 position), a principle that holds true for a variety of nucleophiles including amines, thiols, and organometallic reagents. digitellinc.comyoutube.com
This regioselectivity is a classic example of an S_N2 reaction, which is accompanied by an inversion of stereochemistry at the center of attack. chemistrysteps.com For this compound, attack at the C1 position results in the formation of a chiral secondary alcohol with (S)-configuration at the newly formed stereocenter. The stereochemistry at the C2 position remains unchanged during this process. This predictable outcome is crucial for the synthesis of enantiomerically pure compounds. For instance, the reaction with thiols is a practical method for creating β-hydroxy sulfides, which are important intermediates for biologically active molecules. arkat-usa.org
The rate and selectivity of the nucleophilic ring-opening can be significantly enhanced by the use of catalysts. Lewis acids are particularly effective in activating the epoxide ring towards nucleophilic attack. By coordinating to the epoxide oxygen, the Lewis acid polarizes the C-O bonds, making the carbon atoms more electrophilic and the oxygen a better leaving group. chemistrysteps.com
Ytterbium triflate (Yb(OTf)₃) has been shown to be an efficient catalyst for the ring-opening of epoxides with nucleophiles such as amines and alcohols. rsc.orgresearchgate.netepa.gov This catalyst facilitates the reaction under mild conditions, often leading to high yields and excellent regioselectivity. rsc.orgepa.gov The attack generally occurs at the less substituted carbon, consistent with a sterically controlled S_N2-like mechanism. youtube.com Similarly, other Lewis acids like aluminum triflate (Al(OTf)₃) have demonstrated remarkable efficacy, even at parts-per-million (ppm) levels, for the alcoholysis of epoxides. researchgate.net
The table below summarizes representative catalyst-mediated ring-opening reactions.
| Catalyst | Nucleophile | Solvent | Conditions | Outcome |
| Yb(OTf)₃ | Amines | THF | Room Temp | High yields of β-amino alcohols. rsc.org |
| Yb(OTf)₃ | Alcohols | Various | Mild | High yields of β-alkoxy alcohols with high regioselectivity. researchgate.netepa.gov |
| Al(OTf)₃ | Alcohols | Various | ppm levels | Extremely effective for producing β-alkoxy alcohols. researchgate.net |
| Sn-Beta (zeolite) | Methanol | 60 °C | Heterogeneous | Highly regioselective (>96%) for attack at the terminal carbon. ucdavis.edu |
Under acidic conditions, the mechanism of ring-opening can change. The reaction begins with the protonation of the epoxide oxygen, forming a good leaving group. chemistrysteps.comyoutube.com For unsymmetrical epoxides, if one of the carbons can form a stable carbocation (e.g., a tertiary or benzylic carbocation), the nucleophile will attack at this more substituted position. chemistrysteps.comyoutube.com In the case of this compound, neither carbon of the epoxide is tertiary, so attack at the less substituted carbon is still generally favored even under acidic conditions. youtube.com
Strong Lewis acids can also mediate transformations beyond simple ring-opening, such as rearrangements. nih.gov For example, Lewis acid-mediated cyclization is a known strategy for forming new ring systems, although specific examples starting directly from this compound are not prominently featured in the literature. nih.gov
Organometallic reagents, particularly organocuprates (Gilman reagents), are soft nucleophiles that are highly effective for the ring-opening of epoxides. They exhibit a strong preference for attacking the less sterically hindered carbon atom, providing a reliable method for carbon-carbon bond formation. The reaction of this compound with a lithium dialkylcuprate would be expected to yield a new chiral alcohol resulting from attack at the terminal C1 position.
Nucleophilic Ring-Opening Pathways
Derivatization Strategies and Functional Group Interconversions
The products of the ring-opening reactions of this compound, typically chiral 1,4-diols (after deprotection) or their derivatives, are versatile intermediates for further synthesis. nih.gov A common strategy involves the manipulation of the newly formed hydroxyl group and the existing benzyl (B1604629) ether.
The benzyl ether serves as a robust protecting group for the primary alcohol, which can be removed under various conditions, most commonly via catalytic hydrogenation (e.g., using H₂ and Pd/C). This deprotection unmasks the primary alcohol, yielding a chiral 1,4-diol, a valuable synthon for natural product synthesis.
The secondary alcohol formed from the ring-opening can undergo a range of standard functional group interconversions. For example, it can be oxidized to a ketone, providing access to chiral β-benzyloxy ketones. These ketones themselves can be valuable intermediates, for instance in chelation-controlled additions where the existing benzyloxy group directs the stereochemical outcome of a subsequent reaction. researchgate.net
The Wittig reaction is another derivatization strategy that can be employed. If the alcohol is oxidized to an aldehyde, it can react with a phosphonium (B103445) ylide to form an alkene, extending the carbon chain and introducing further functionality. researchgate.net
Formation of Aminoalkyl Epoxides
The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. The ring-opening of this compound with various amine nucleophiles is expected to proceed with high regioselectivity. Nucleophilic attack is generally favored at the less sterically hindered carbon of the epoxide ring. rroij.com In the case of this compound, this would be the terminal carbon of the oxirane ring.
This transformation is typically catalyzed by Lewis acids or Brønsted acids, which activate the epoxide towards nucleophilic attack. Common catalysts include zinc(II) salts, indium(III) compounds, and various protic acids. rroij.com The reaction generally proceeds with inversion of configuration at the center of nucleophilic attack, thus providing a high degree of stereocontrol.
For instance, the reaction of this compound with a primary amine, such as benzylamine, in the presence of a suitable catalyst, would be expected to yield the corresponding (S)-1-(benzylamino)-4-(benzyloxy)butan-2-ol. The stereochemistry at the C2 position of the butanol backbone is retained from the starting epoxide.
Table 1: Illustrative Examples of Amino Alcohol Synthesis from this compound
| Amine Nucleophile | Catalyst | Expected Major Product |
| Benzylamine | Zn(OTf)₂ | (S)-1-(benzylamino)-4-(benzyloxy)butan-2-ol |
| Aniline (B41778) | InBr₃ | (S)-1-(phenylamino)-4-(benzyloxy)butan-2-ol |
| Azide (B81097) (N₃⁻) | LiN₃ | (S)-1-azido-4-(benzyloxy)butan-2-ol |
It is important to note that while the formation of β-amino alcohols is the primary outcome, the term "aminoalkyl epoxides" in the heading might be interpreted as the formation of a new epoxide ring containing an aminoalkyl substituent. This would require a multi-step sequence, for example, by converting the resulting diol from a ring-opening reaction into a new epoxide. However, the direct conversion to a β-amino alcohol is the more common and direct transformation.
Conversion to Other Cyclic Ethers (e.g., Oxetanes)
The transformation of epoxides into other cyclic ethers, such as four-membered oxetanes, represents a ring-expansion reaction. While less common than ring-opening reactions, several methods have been developed for this purpose. magtech.com.cnacs.orgbeilstein-journals.org One strategy involves the intramolecular cyclization of a 3-haloalkoxide, which can be generated from the epoxide.
For this compound, this would entail a two-step process. First, the epoxide is opened with a nucleophile that also contains a leaving group, or a group that can be converted into one. For example, reaction with a thiolate nucleophile followed by conversion of the resulting thiol to a leaving group and subsequent intramolecular cyclization could potentially lead to an oxetane.
A more direct approach for the ring expansion of epoxides to oxetanes involves the use of sulfur ylides. magtech.com.cn However, the success and selectivity of such reactions are highly dependent on the substrate and reaction conditions. The presence of the benzyloxyethyl side chain in this compound might influence the feasibility and outcome of these transformations.
Modification of the Benzyloxy Moiety
The benzyloxy group in this compound serves as a protecting group for the primary alcohol functionality. Its removal, or debenzylation, is a common transformation in synthetic sequences to unmask the hydroxyl group for further reactions.
The most common method for the deprotection of benzyl ethers is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas. This method is generally high-yielding and clean, with toluene (B28343) being the byproduct.
Table 2: Conditions for Deprotection of the Benzyloxy Group
| Reagent | Catalyst | Solvent | Product |
| H₂ | Pd/C | Ethanol | (S)-4-oxiranylbutan-2-ol |
| H₂ | Pd(OH)₂/C | Methanol | (S)-4-oxiranylbutan-2-ol |
It is crucial to consider the chemoselectivity of this reaction, as other functional groups in the molecule might also be susceptible to reduction. In the case of this compound, the epoxide ring is generally stable under these conditions. However, prolonged reaction times or more forcing conditions could potentially lead to the reduction of the epoxide as well.
Other methods for benzyl ether cleavage include the use of strong acids or oxidative conditions, although these are less common and might not be compatible with the epoxide functionality. organic-chemistry.org
Chemo-, Regio-, and Stereoselectivity in Complex Reaction Sequences
The utility of this compound as a chiral building block is fully realized in multi-step syntheses where control over chemo-, regio-, and stereoselectivity is paramount. The distinct reactivity of the epoxide and the benzyloxy ether allows for selective transformations at different stages of a synthetic route.
Chemoselectivity: The epoxide is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles under both acidic and basic conditions. In contrast, the benzyl ether is relatively stable under many of these conditions, allowing for selective manipulation of the epoxide ring without affecting the protected alcohol. Conversely, the benzyl group can be selectively removed by hydrogenolysis without affecting an unreacted epoxide.
Regioselectivity: As discussed in section 3.2.1, the ring-opening of the epoxide is highly regioselective, with nucleophilic attack occurring at the less substituted carbon. This predictable regioselectivity is a key feature in designing synthetic strategies.
Stereoselectivity: The (S)-configuration of the epoxide is a source of chirality that can be transferred to the product. Ring-opening reactions with nucleophiles proceed with inversion of configuration at the site of attack, leading to a product with a defined stereocenter. This stereocontrol is fundamental in asymmetric synthesis.
An illustrative example of a complex reaction sequence could involve the regioselective opening of the epoxide with an organocuprate reagent, followed by modification of the newly introduced side chain, and finally, deprotection of the benzyl ether to reveal the primary alcohol. Throughout this sequence, the stereocenter derived from the epoxide would be preserved.
Applications of 2s 2 2 Benzyloxy Ethyl Oxirane in Advanced Organic Synthesis
Construction of Stereodefined Acyclic and Heterocyclic Systems
The chiral epoxide, (2S)-2-[2-(Benzyloxy)ethyl]oxirane, serves as a valuable C4 chiron (a chiral building block) in advanced organic synthesis. Its inherent strain and defined stereochemistry at the C2 position make it an ideal electrophile for stereospecific ring-opening reactions. This reactivity allows for the controlled installation of new functional groups, leading to the construction of complex acyclic and heterocyclic molecules with defined stereochemistry. The benzyloxyethyl side chain provides a handle for further transformations and can influence the regioselectivity of nucleophilic attack.
Stereoselective Synthesis of 1,3-Diols and Related Derivatives
The 1,3-diol motif is a ubiquitous feature in numerous polyketide natural products and is a key structural component in many pharmaceuticals. The stereoselective synthesis of these structures is a significant challenge in organic chemistry. This compound provides a valuable starting point for the synthesis of syn-1,3-diol derivatives through controlled nucleophilic addition and subsequent transformations.
One notable application is in the de novo synthesis of 2-substituted syn-1,3-diols. Research has demonstrated an iterative asymmetric hydration strategy where the core 1,3-diol structure is assembled and then elaborated. In this context, a key intermediate, (−)-Ethyl 2-((2S,4R,5R,6S)-6-(2-(benzyloxy)ethyl)-5-methyl-2-phenyl-1,3-dioxan-4-yl)acetate, was synthesized. uq.edu.au This compound, a protected form of a 1,3-diol, was obtained in a 69% yield as a clear, colorless oil after purification by silica (B1680970) gel chromatography. uq.edu.au The formation of the 1,3-dioxane (B1201747) ring system effectively sets the 1,3-diol relationship with the desired syn stereochemistry, guided by the existing stereocenter of the chiral starting material.
The general approach for creating 1,3-diols often involves the intramolecular addition of an oxygen nucleophile to an activated alkene, a process known as an oxa-Michael reaction. derpharmachemica.com In the synthesis involving the benzyloxyethyl-containing dioxane, the strategic use of protecting groups and chiral auxiliaries ensures high diastereoselectivity. uq.edu.au The table below summarizes the key product obtained in this synthesis.
| Product Name | Yield | Purification Method |
| (−)-Ethyl 2-((2S,4R,5R,6S)-6-(2-(benzyloxy)ethyl)-5-methyl-2-phenyl-1,3-dioxan-4-yl)acetate | 69% | Silica gel chromatography |
| Data sourced from reference uq.edu.au. |
This methodology highlights how the chiral integrity of this compound can be transferred to create more complex, stereodefined acyclic systems like 1,3-diols.
Synthesis of Chiral Alcohols and Amines
Chiral β-amino alcohols are fundamental structural motifs present in a wide array of pharmaceuticals and natural products. They are also pivotal as chiral ligands and auxiliaries in asymmetric synthesis. The strained three-membered ring of this compound is highly susceptible to nucleophilic attack, providing a direct and stereospecific route to chiral alcohols and amines.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. diva-portal.orgmasterorganicchemistry.com When a nucleophile, such as an amine or an azide (B81097), attacks the epoxide, it does so at the less sterically hindered carbon atom. masterorganicchemistry.com This attack occurs from the backside relative to the C-O bond, resulting in an inversion of the stereochemical configuration at the site of attack. masterorganicchemistry.com This inherent stereospecificity makes chiral epoxides like this compound powerful precursors for the synthesis of enantiomerically pure compounds.
The ring-opening of epoxides with amines is a well-established, metal- and solvent-free protocol for the synthesis of β-amino alcohols. diva-portal.org The reaction of this compound with an amine nucleophile (R-NH₂) would be expected to proceed via attack at the C3 position (the less substituted carbon of the oxirane ring), leading to the formation of a single enantiomer of a chiral amino alcohol, (1S)-1-(benzyloxy)-4-aminobutan-2-ol.
A common strategy involves using an azide nucleophile (N₃⁻), followed by reduction to the corresponding amine. The use of sodium azide to open an epoxide ring is an efficient method, which can then be followed by a reduction, for example, a Staudinger reaction using triphenylphosphine, to yield the primary amine. For instance, the reaction of 2-(2-chloroethyl)oxirane (B76901) with sodium azide yields 2-(2-azidoethyl)oxirane, which can then be converted to 2-(2-aminoethyl)oxirane. A similar reaction pathway is expected for this compound.
The table below outlines the expected products from the ring-opening of this compound with different nitrogen-based nucleophiles, based on established reaction mechanisms for epoxides. diva-portal.org
| Nucleophile | Intermediate Product | Final Product (after reduction if needed) |
| Ammonia (NH₃) | (S)-1-Amino-4-(benzyloxy)butan-2-ol | (S)-1-Amino-4-(benzyloxy)butan-2-ol |
| Azide (N₃⁻) | (S)-1-Azido-4-(benzyloxy)butan-2-ol | (S)-1-Amino-4-(benzyloxy)butan-2-ol |
| Aniline (B41778) (PhNH₂) | (S)-4-(Benzyloxy)-1-(phenylamino)butan-2-ol | (S)-4-(Benzyloxy)-1-(phenylamino)butan-2-ol |
This regioselective and stereospecific ring-opening makes this compound a highly valuable and versatile building block for the asymmetric synthesis of a wide range of chiral alcohols and amines.
Mechanistic Insights and Theoretical Investigations of 2s 2 2 Benzyloxy Ethyl Oxirane
Reaction Mechanism Elucidation for Oxirane Ring Transformations
The high reactivity of epoxides, including (2S)-2-[2-(Benzyloxy)ethyl]oxirane, is a direct consequence of their three-membered ring structure, which possesses significant ring strain (approximately 13 kcal/mol). wikipedia.org This inherent strain is released during ring-opening reactions, providing a strong thermodynamic driving force. wikipedia.orgmasterorganicchemistry.com Such transformations can be initiated by either nucleophilic or electrophilic attack.
In general, the ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions. Under basic or nucleophilic conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the sterically least hindered carbon atom. youtube.com For this compound, this would be the terminal carbon of the oxirane ring. This process involves a backside attack, leading to an inversion of stereochemistry at the site of attack.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. The nucleophile then attacks one of the carbon atoms of the oxirane ring. The regioselectivity of this attack depends on the substitution pattern of the epoxide. While the attack still has SN2 character, it can also exhibit significant SN1 character, especially if one of the carbons can form a more stable carbocation.
Stereoelectronic effects play a crucial role in dictating the reactivity and stereochemical outcome of reactions involving this compound. The specific spatial arrangement of orbitals influences the transition state energies and, consequently, the reaction pathways.
In the case of nucleophilic ring-opening, the approach of the nucleophile is governed by the need for optimal orbital overlap with the antibonding σ* orbital of the C-O bond being broken. This requirement for a specific trajectory of attack, typically from the backside, is a classic example of a stereoelectronic effect that leads to the observed inversion of stereochemistry in SN2 reactions. The conformation of the benzyloxyethyl side chain can also influence the accessibility of the electrophilic carbon atoms of the oxirane ring, thereby affecting the rate of reaction.
The transition state of epoxide ring-opening reactions is a critical point that determines the reaction's kinetics and stereochemical outcome. For a concerted reaction like the epoxidation of an alkene to form an oxirane, a "butterfly mechanism" is often invoked. wikipedia.org In this model, the peroxyacid delivers the oxygen atom in a single, concerted step involving a cyclic transition state. wikipedia.org
For the ring-opening of this compound, the nature of the transition state depends on the reaction conditions. In a base-catalyzed SN2 reaction, the transition state involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-O bond of the epoxide. The geometry of this transition state will be trigonal bipyramidal at the carbon being attacked.
Under acidic conditions, the transition state has more cationic character. The positive charge is distributed between the oxygen and the two carbon atoms of the oxirane ring. The structure of the transition state will be influenced by the ability of the substituents to stabilize this partial positive charge.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides powerful tools for understanding the structure, reactivity, and stereochemistry of molecules like this compound. Quantum mechanical calculations can be used to model the electronic structure and predict various properties of the molecule.
A molecular dynamics (MD) topology for this compound is available, which includes parameters for force fields like Gromos 54A7. uq.edu.au This allows for simulations of the molecule's dynamic behavior.
Table 1: Molecular Descriptors for this compound
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-[2-(phenylmethoxy)ethyl]oxirane |
| Canonical SMILES | O(Cc1ccccc1)CC[C@@H]1OC1 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| ChEMBL ID | 1482506 |
| ChemSpider ID | 5292707 |
Data sourced from the ATB and UQ Development Platform. uq.edu.au
Quantum mechanical calculations can be employed to predict the reactivity and selectivity of this compound. By calculating properties such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO), one can identify the most likely sites for nucleophilic and electrophilic attack.
For instance, the calculated partial charges on the atoms can indicate the electrophilicity of the two carbon atoms of the oxirane ring. The carbon atom with the more positive charge would be predicted to be more susceptible to nucleophilic attack. Furthermore, the shapes and energies of the LUMO can reveal the preferred trajectory for the approach of a nucleophile.
The processing of this molecule's topology has undergone several quantum mechanical stages, including semi-empirical (QM0), density functional theory (DFT) (QM1), and DFT Hessian (QM2) calculations. uq.edu.au These calculations provide a foundation for predicting its chemical behavior.
The three-dimensional structure and conformational flexibility of this compound are key to understanding its role in stereoselective reactions. Conformational analysis, often performed using computational methods, can identify the most stable conformations of the molecule and the energy barriers between them.
The benzyloxyethyl side chain can adopt various conformations, which can influence the steric hindrance around the epoxide ring. This, in turn, can control the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer over another in reactions with other chiral molecules. The chirality of the epoxide ring itself ((2S) configuration) is a fixed element of stereochemical control in its reactions.
Advanced Spectroscopic Techniques for Mechanistic Elucidation and Stereochemical Assignment
The definitive determination of the structure and stereochemistry of reaction products of this compound relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.
One-dimensional ¹H and ¹³C NMR spectra provide information about the connectivity of the atoms in the molecule. For instance, the chemical shifts of the protons and carbons in the oxirane ring are characteristic and can be used to confirm its presence.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, respectively. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of different protons, which is invaluable for determining the relative stereochemistry of the molecule. For example, NOE enhancements between protons on the side chain and those on the epoxide ring can help to define the preferred conformation of the molecule in solution.
The absolute stereochemistry of the products can often be determined by converting them into a derivative with a known chiral auxiliary and analyzing the resulting diastereomers by NMR or by X-ray crystallography.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced NMR Spectroscopic Studies (e.g., 2D NMR, Chiral Shift Reagents)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chiral molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) techniques and the use of chiral shift reagents offer deeper insights into connectivity and stereochemistry.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for assigning the specific proton and carbon signals in the molecule. youtube.comspringernature.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the oxirane ring protons and the adjacent methylene (B1212753) group protons, as well as between the two methylene groups of the ethyl side chain. This allows for a definitive "walk" along the molecule's carbon backbone to assign proton signals. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com By mapping the chemical shift of a proton to the chemical shift of the carbon it is attached to, HSQC provides an unambiguous assignment of the carbon skeleton. For instance, the distinct signals of the oxirane carbons can be definitively assigned by correlating them to their attached protons.
The following table outlines the expected chemical shifts and key 2D NMR correlations for this compound. Actual values may vary based on solvent and experimental conditions.
Interactive Table: Predicted ¹H and ¹³C NMR Data and 2D Correlations
| Atom Position (See Figure 1) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY (¹H-¹H) Correlations | Key HSQC (¹H-¹³C) Correlation |
| 1 (Oxirane CH) | 2.9 - 3.1 (m) | 51 - 53 | H-2a, H-2b, H-3a, H-3b | C-1 |
| 2a, 2b (Oxirane CH₂) | 2.5 - 2.8 (m) | 46 - 48 | H-1 | C-2 |
| 3a, 3b (-CH₂-CH₂O) | 1.8 - 2.0 (m) | 35 - 37 | H-1, H-4a, H-4b | C-3 |
| 4a, 4b (-O-CH₂-CH₂-) | 3.6 - 3.8 (t) | 68 - 70 | H-3a, H-3b | C-4 |
| 5 (-O-CH₂-Ph) | 4.5 - 4.6 (s) | 72 - 74 | None | C-5 |
| 6 (Aromatic CH) | 7.2 - 7.4 (m) | 127 - 129 | H-7 | C-6 |
| 7 (Aromatic CH) | 7.2 - 7.4 (m) | 127 - 129 | H-6, H-8 | C-7 |
| 8 (Aromatic CH) | 7.2 - 7.4 (m) | 128 - 130 | H-7 | C-8 |
| 9 (Quaternary Ar-C) | - | 137 - 139 | - | - |
Figure 1: Numbering scheme for this compound for NMR assignment.

Chiral Shift Reagents
To confirm the enantiomeric purity of this compound, chiral shift reagents (CSRs), often lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can be employed. rsc.orglibretexts.org Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. However, upon addition of a chiral shift reagent, the analyte (this compound) and the CSR form transient diastereomeric complexes. researcher.life These diastereomeric complexes are not chemical mirror images and will have slightly different magnetic environments. researchgate.net
The oxygen atom of the oxirane ring and the ether oxygen can act as Lewis basic sites to coordinate with the lanthanide metal of the CSR. libretexts.org This interaction leads to the separation of signals for the (R) and (S) enantiomers in the ¹H NMR spectrum. By integrating the separated signals, the enantiomeric excess (ee) of the sample can be accurately determined. researchgate.net The magnitude of the induced shift is distance-dependent, meaning protons closer to the coordination site (i.e., the oxirane ring protons) will experience a more significant shift.
Mass Spectrometry for Reaction Pathway Analysis
Mass spectrometry (MS) is a powerful technique for elucidating reaction pathways by identifying starting materials, intermediates, and final products. In the context of this compound, MS is particularly useful for analyzing characteristic reactions such as nucleophilic ring-opening. libretexts.orgrsc.org
A common reaction is the aminolysis of the epoxide, where an amine attacks one of the oxirane carbons, leading to a β-amino alcohol. scielo.org.mxjsynthchem.com Monitoring this reaction by MS allows for the observation of the disappearance of the reactant ion and the appearance of the product ion.
Hypothetical Reaction Pathway: Ring-Opening with Aniline (B41778)
Let's consider the reaction of this compound (MW: 178.23 g/mol ) with aniline (MW: 93.13 g/mol ) to yield 1-(phenylamino)-4-(benzyloxy)butan-2-ol (MW: 271.36 g/mol ).
Fragmentation Analysis
Electron Impact (EI) or Electrospray Ionization (ESI) can be used to analyze the components of the reaction mixture. The fragmentation patterns are key to identifying the structures.
This compound (Reactant): Under EI, epoxides undergo characteristic cleavage of the C-C bond of the oxirane ring. nih.gov A major and highly diagnostic fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from cleavage and rearrangement of the benzyl (B1604629) group. Other fragments would arise from cleavage alpha to the ether oxygen and within the ethyl chain.
1-(Phenylamino)-4-(benzyloxy)butan-2-ol (Product): The product of the ring-opening reaction would show a distinct fragmentation pattern. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 271 or 272, respectively. Key fragmentations would include:
The prominent m/z 91 tropylium ion, retained from the benzyloxy group.
Cleavage between C1 and C2, yielding a fragment containing the aniline moiety.
Cleavage between C2 and C3, breaking the carbon backbone.
By using tandem MS (MS/MS), specific ions can be isolated and further fragmented to confirm their structure, providing definitive evidence for the proposed reaction pathway.
Interactive Table: Predicted Mass Spectrometry Fragments for Reaction Analysis
| Compound | Formula | Molecular Weight | Ionization Mode | Predicted Key m/z Values | Identity of Fragment |
| This compound | C₁₁H₁₄O₂ | 178.23 | ESI+ | 179.1 [M+H]⁺, 201.1 [M+Na]⁺ | Protonated or Sodiated Molecule |
| This compound | C₁₁H₁₄O₂ | 178.23 | EI | 178 [M]⁺•, 91 [C₇H₇]⁺ | Molecular Ion, Tropylium Ion |
| Aniline | C₆H₇N | 93.13 | EI | 93 [M]⁺•, 66 [C₅H₆]⁺ | Molecular Ion, Loss of HCN |
| 1-(Phenylamino)-4-(benzyloxy)butan-2-ol | C₁₇H₂₁NO₂ | 271.36 | ESI+ | 272.2 [M+H]⁺ | Protonated Molecule |
| 1-(Phenylamino)-4-(benzyloxy)butan-2-ol | C₁₇H₂₁NO₂ | 271.36 | EI | 271 [M]⁺•, 180, 106, 91 | Molecular Ion, Various Cleavages |
Other Spectroscopic Methods (e.g., IR, UV-Vis) in Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for real-time monitoring of chemical reactions involving this compound.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is particularly well-suited for monitoring the ring-opening of epoxides. The disappearance of characteristic vibrational bands of the reactant and the appearance of new bands from the product can be tracked over time to determine reaction kinetics.
For the aminolysis reaction discussed above, the key changes in the IR spectrum would be:
Disappearance of Reactant Bands: The characteristic asymmetric C-O-C stretching of the strained three-membered epoxide ring, typically found around 950-810 cm⁻¹, would diminish in intensity as the reaction progresses.
Appearance of Product Bands:
A broad O-H stretching band would appear in the region of 3600-3200 cm⁻¹, indicating the formation of the alcohol group.
An N-H stretching band for the secondary amine would appear around 3450-3300 cm⁻¹.
The C-N stretching vibration would appear in the 1350-1250 cm⁻¹ region.
Interactive Table: Key IR Frequency Changes during Epoxide Ring-Opening
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |
| Epoxide C-O-C | Asymmetric Stretch | ~915 | Signal decreases |
| Alcohol O-H | Stretch (Broad) | 3600 - 3200 | Signal appears and increases |
| Secondary Amine N-H | Stretch | 3450 - 3300 | Signal appears and increases |
| Benzene (B151609) Ring C=C | Stretch | 1600 - 1450 | Remains relatively constant |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for monitoring reactions that involve changes in chromophores. The this compound molecule itself has a chromophore—the benzene ring—which absorbs in the UV region (around 254-265 nm). While the epoxide ring itself is not a chromophore, its reaction can be monitored if the nucleophile or product has a distinct UV-Vis absorption profile. In the example of reaction with aniline, aniline also possesses a strong chromophore. The formation of the product, 1-(phenylamino)-4-(benzyloxy)butan-2-ol, results in a new electronic environment for the aniline chromophore, potentially causing a shift (either bathochromic or hypsochromic) in its absorption maximum. By monitoring the absorbance at a wavelength specific to the product or reactant, the reaction progress can be followed quantitatively.
Emerging Trends and Future Research Perspectives
Development of Novel Catalytic Systems for Sustainable Synthesis
The enantioselective synthesis of epoxides like (2S)-2-[2-(Benzyloxy)ethyl]oxirane has traditionally relied on methods such as the Sharpless-Katsuki asymmetric epoxidation of the corresponding allylic alcohol, 4-(benzyloxy)but-1-en-1-ol. wikipedia.orgoregonstate.eduorganic-chemistry.orgtcichemicals.com This reaction utilizes a titanium isopropoxide catalyst in combination with a chiral diethyl tartrate ligand and tert-butyl hydroperoxide as the oxidant to achieve high enantioselectivity. wikipedia.orgorganic-chemistry.org The predictability of the epoxide's stereochemistry based on the tartrate enantiomer used is a significant advantage of this method. oregonstate.edutcichemicals.com
However, the drive for more sustainable and efficient processes is fueling the development of new catalytic systems. Research is now exploring a broader range of catalysts to improve yields, reduce waste, and operate under milder conditions. Current areas of investigation include:
Chiral N,N'-dioxide/Metal Complexes: Scandium(III) complexes with chiral N,N'-dioxides are being used for the enantioselective epoxidation of α-substituted vinyl ketones with hydrogen peroxide, offering a pathway to related chiral epoxides. organic-chemistry.org
Manganese(III)-Salen Complexes: These complexes are effective catalysts for the asymmetric epoxidation of unfunctionalized alkenes, such as chromene derivatives and trisubstituted alkenes, using quaternary ammonium (B1175870) and phosphonium (B103445) monopersulfates as oxidants. researchgate.net This approach has yielded epoxides in high yields (up to 98%) and good enantiomeric excesses (up to 93%). researchgate.net
Organocatalysis: Chiral amino acid-based hydroxamic acids and chiral bisaryl-silyl-protected pyrrolidines are emerging as effective organocatalysts for asymmetric epoxidation. organic-chemistry.org These catalysts can operate under mild, halogen-free conditions and are even effective in aqueous alcohol mixtures, aligning with green chemistry principles. organic-chemistry.org A recently developed guanidine-bisurea bifunctional organocatalyst has shown success in the enantioselective epoxidation of 2-substituted 1,4-naphthoquinones using tert-butyl hydroperoxide. nih.gov
Table 1: Comparison of Catalytic Systems for Asymmetric Epoxidation
| Catalyst System | Oxidant | Substrate Type | Key Advantages |
| Titanium/DET | tert-Butyl hydroperoxide | Allylic Alcohols | High enantioselectivity, predictable stereochemistry wikipedia.orgoregonstate.edutcichemicals.com |
| Chiral N,N'-dioxide/Sc(III) | Hydrogen peroxide | α-Substituted Vinyl Ketones | Efficient, high yields, good enantioselectivities organic-chemistry.org |
| Mn(III)-Salen Complexes | Monopersulfates | Unfunctionalized Alkenes | High yields, good enantiomeric excesses for specific substrates researchgate.net |
| Chiral Organocatalysts | Various | Allylic alcohols, α,β-unsaturated aldehydes | Metal-free, mild conditions, environmentally friendly organic-chemistry.org |
Green Chemistry Approaches to this compound Synthesis and Reactions
The principles of green chemistry are increasingly influencing the synthesis and application of chiral epoxides. nih.govconicet.gov.ar This involves using safer solvents, reducing waste, and employing biocatalysis.
A significant trend is the use of enzymes for enantioselective epoxidation. nih.govacs.org Styrene monooxygenases (SMOs), for example, are highly selective enzymes that can catalyze the epoxidation of various alkenes to produce chiral epoxides with excellent enantiopurity. nih.govacs.org While the direct enzymatic synthesis of this compound has not been extensively reported, the broad substrate scope of enzymes like SMOs suggests potential for future development. nih.gov Research into SMOs from various bacterial sources, such as Marinobacterium litorale and Streptomyces gardneri, is expanding the biocatalytic toolbox for these transformations. nih.govacs.org
Other enzymatic systems are also being explored:
Lipase-mediated Baeyer-Villiger oxidation: This has been used in the chemo-enzymatic synthesis of other chiral epoxides from renewable resources like levoglucosenone. mdpi.com
Halohydrin dehalogenases: These enzymes can catalyze the formation of epoxides from halohydrins and are also capable of catalyzing the ring-opening of epoxides, offering a biocatalytic route to downstream products. wikipedia.org
These enzymatic methods often operate in aqueous media under mild conditions, presenting a significant environmental advantage over traditional organic synthesis methods that may use hazardous reagents and solvents. mdpi.com
Expansion of Synthetic Applications in New Chemical Space
This compound is a versatile intermediate due to the reactivity of its strained epoxide ring. nih.govlibretexts.orgyoutube.com The ring can be opened by a wide variety of nucleophiles in a regio- and stereoselective manner, providing access to a diverse range of functionalized molecules. nih.govlibretexts.orgmdpi.com
The primary reaction is the nucleophilic ring-opening, which can occur under both acidic and basic conditions. libretexts.org
Under basic or neutral conditions (SN2 mechanism): Nucleophiles attack the less sterically hindered carbon of the epoxide. libretexts.org
Under acidic conditions (hybrid SN1/SN2 mechanism): The reaction proceeds via a protonated epoxide, with the nucleophile attacking the more substituted carbon, which can better stabilize the partial positive charge that develops. libretexts.org
This reactivity makes it a key building block in the synthesis of biologically active molecules and natural products. mdpi.combiosynth.com For example, chiral epoxides are precursors to 1,2-diols and aminoalcohols, which are common structural motifs in pharmaceuticals. wikipedia.orgmdpi.com The benzyl (B1604629) ether moiety in this compound can be readily cleaved by hydrogenolysis to reveal a primary alcohol, further increasing its synthetic utility.
Future research will likely focus on using this epoxide to access novel molecular scaffolds. Its role as a monomer in ring-opening polymerization can lead to polymers with diverse structures and properties. biosynth.com The development of new catalytic methods for epoxide ring-opening will also expand its applications. For instance, the use of magnesium-based Lewis acids has been shown to facilitate the ring-opening of epoxides with amine nucleophiles. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. While specific reports on the flow synthesis of this compound are not yet widespread, the epoxidation of other alkenes has been successfully translated to flow systems, often resulting in shortened reaction times. organic-chemistry.org
The advantages of flow chemistry for epoxide synthesis include:
Enhanced safety: Better control over reaction temperature and pressure, which is crucial for potentially exothermic oxidation reactions.
Improved efficiency: Rapid mixing and heat transfer can lead to higher yields and selectivities.
Scalability: Reactions can be scaled up by running the flow reactor for longer periods, avoiding the challenges of large-scale batch reactors.
Automated synthesis platforms can be coupled with flow reactors to enable rapid screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes to this compound and its derivatives. This high-throughput approach will be instrumental in exploring the new catalytic systems and expanding the synthetic applications discussed in the preceding sections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2S)-2-[2-(Benzyloxy)ethyl]oxirane, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound is synthesized via epoxidation of allyl ether precursors. For example, ((hex-5-en-1-yloxy)methyl)benzene undergoes epoxidation using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C, yielding the epoxide with >90% stereoselectivity . Reaction temperature and solvent polarity critically affect epoxide ring formation and stereochemical integrity.
- Key Data : NMR spectroscopy (¹H, ¹³C) confirms stereochemistry, with characteristic epoxy proton signals at δ 3.1–3.3 ppm and benzyloxy protons at δ 4.5–4.6 ppm .
Q. How can researchers validate the enantiomeric purity of this compound?
- Methodology : Enantiopure samples are obtained via hydrolytic kinetic resolution (HKR) using Co-salen catalysts. Racemic mixtures are treated with water in the presence of (R,R)- or (S,S)-Co(III) catalysts, selectively hydrolyzing one enantiomer .
- Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry ([α]D²⁵ = ± values in CHCl₃) quantifies enantiomeric excess (>90% ee achievable) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard Mitigation : The compound is a skin/eye irritant (GHS Category 2) and may cause respiratory irritation. Use PPE (nitrile gloves, goggles) and work in a fume hood. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .
- Storage : Store under nitrogen at 2–8°C in amber glass vials to prevent moisture absorption and epoxide ring opening .
Advanced Research Questions
Q. How does the exocyclic benzyloxyethyl group influence the ring-opening polymerization (ROP) of this compound?
- Mechanistic Insight : The bulky benzyloxyethyl side chain sterically hinders nucleophilic attack during ROP, reducing polymerization rates. Kinetic studies show a 3-fold decrease in propagation rate (kp) compared to unsubstituted epoxides .
- Catalytic Systems : Bifunctional Co(III)/Salen catalysts enable living polymerization (Đ = 1.05–1.10), producing isotactic polyethers with Mn up to 20 kDa .
Q. What strategies resolve data contradictions in NMR-based structural elucidation of this compound derivatives?
- Case Study : Overlapping signals for epoxy and benzyloxy protons can lead to misassignment. Use 2D NMR (COSY, HSQC) to resolve coupling patterns. For example, HSQC correlates δ 3.2 ppm (epoxy CH₂) with ¹³C δ 45–50 ppm .
- Cross-Validation : HRMS (ESI+) confirms molecular formulas (e.g., C₁₀H₁₂O₂: [M+Na]⁺ calc. 187.0735, found 187.0732) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
- DFT Approaches : B3LYP/6-31G(d) calculations reveal that the (2S) configuration stabilizes transition states for SN2 reactions (ΔG‡ = 18–22 kcal/mol). The benzyloxy group’s electron-donating effect lowers activation barriers by 1.5 kcal/mol versus alkyl-substituted epoxides .
- Applications : Predict regioselectivity in ring-opening reactions with amines (e.g., β-amino alcohol formation at the less hindered epoxy carbon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
